2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)
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Overview
Description
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) is a complex organic compound with the molecular formula C₃₀H₃₆N₄O₃ and a molecular weight of 500.63 g/mol . This compound is known for its unique structure, which includes three acetamide groups attached to a nitrilotris core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with nitrilotris to yield the final product. The reaction conditions usually require an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to obtain high-purity 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) is unique due to its three acetamide groups attached to a nitrilotris core, which imparts distinct chemical and physical properties. This structure allows it to participate in various reactions and applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C30H36N4O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[bis[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C30H36N4O3/c1-19-10-7-11-20(2)28(19)31-25(35)16-34(17-26(36)32-29-21(3)12-8-13-22(29)4)18-27(37)33-30-23(5)14-9-15-24(30)6/h7-15H,16-18H2,1-6H3,(H,31,35)(H,32,36)(H,33,37) |
InChI Key |
KCOMNDZKAUUNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)NC2=C(C=CC=C2C)C)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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